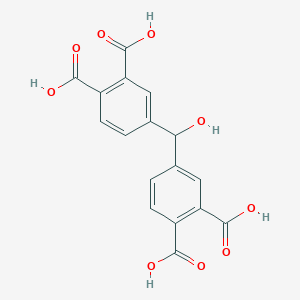
4,4'-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) is a complex organic compound characterized by the presence of two benzene rings, each substituted with carboxylic acid groups and connected via a hydroxymethylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) typically involves the reaction of benzene-1,2-dicarboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethylene bridge linking the two benzene rings. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like water or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives
Substitution: Formation of halogenated or nitrated benzene derivatives
科学研究应用
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylene bridge and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
- Phthalic Acid (Benzene-1,2-dicarboxylic acid)
- Isophthalic Acid (Benzene-1,3-dicarboxylic acid)
- Terephthalic Acid (Benzene-1,4-dicarboxylic acid)
Comparison:
- Structural Differences: Unlike phthalic, isophthalic, and terephthalic acids, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) contains a hydroxymethylene bridge connecting two benzene rings.
- Unique Properties: The presence of the hydroxymethylene bridge imparts unique chemical reactivity and potential for forming complex molecular architectures.
- Applications: While phthalic, isophthalic, and terephthalic acids are primarily used in the production of polymers and resins, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has broader applications in scientific research and potential therapeutic uses.
属性
CAS 编号 |
13505-74-3 |
|---|---|
分子式 |
C17H12O9 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
4-[(3,4-dicarboxyphenyl)-hydroxymethyl]phthalic acid |
InChI |
InChI=1S/C17H12O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6,13,18H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI 键 |
HEMZTIADFYSOBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



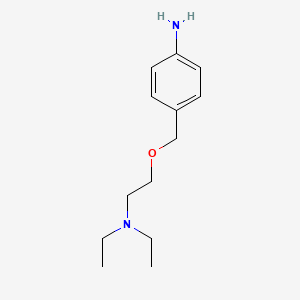
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
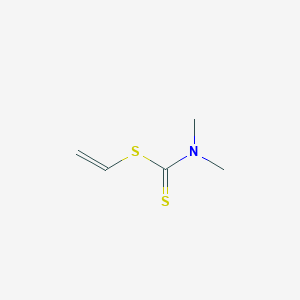



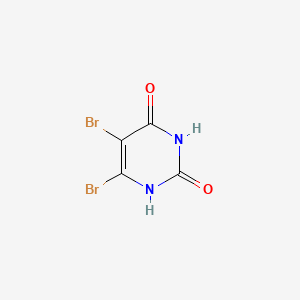
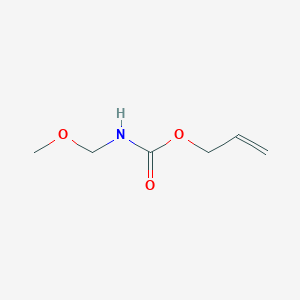
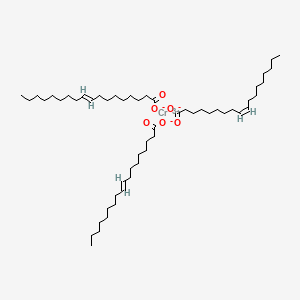
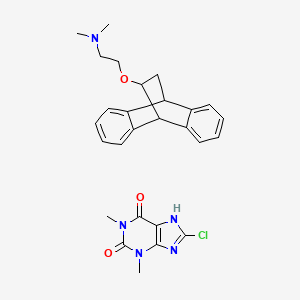
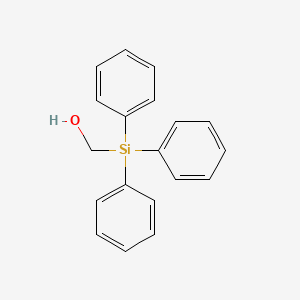
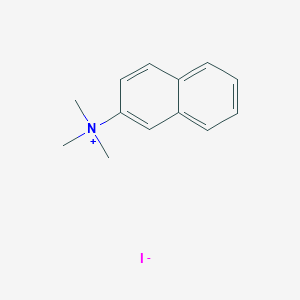
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
